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For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-55511118 is a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA

receptor regulatory protein γ-8 (TARP γ-8).[1][2] This selectivity for TARP γ-8-containing AMPA

receptors, which are enriched in specific brain regions like the hippocampus, makes JNJ-
55511118 a valuable tool for investigating the role of this specific AMPA receptor subtype in

various neurological processes and disease models.[3][4][5] These application notes provide

detailed information and protocols for the use of JNJ-55511118 in in vivo mouse studies,

focusing on dosage, administration, and experimental design.

Mechanism of Action
JNJ-55511118 exerts its inhibitory effect by disrupting the interaction between the TARP γ-8

auxiliary subunit and the pore-forming GluA subunits of the AMPA receptor.[1] This disruption

leads to a reduction in the single-channel conductance of the AMPA receptor, thereby

decreasing excitatory synaptic transmission in brain regions with high TARP γ-8 expression.[3]

[4][5]

Below is a diagram illustrating the signaling pathway affected by JNJ-55511118.
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Caption: Signaling pathway of TARP γ-8 AMPA receptor and inhibition by JNJ-55511118.

Data Presentation: In Vivo Mouse Dosage
The following table summarizes the dosages of JNJ-55511118 used in various in vivo mouse

studies. This information can guide dose selection for future experiments.
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Administration
Route

Mouse Strain Dosage Key Findings Reference

Oral (p.o.) C57BL/6J (male) 1 mg/kg

Effective dose

that had no effect

on open-field

activity.

[1]

Oral (p.o.) C57BL/6J (male) 10 mg/kg

Achieved >80%

receptor

occupancy for up

to 6 hours.

[1]

Oral (p.o.)
C57BL/6J

(female)
1 and 10 mg/kg

No significant

effect on

sweetened

alcohol or

sucrose self-

administration.

[1]

Intracranial

Infusion (BLA)
C57BL/6J (male) 0-2 µg/µl/side

Significantly

decreased

operant alcohol

self-

administration.

Intracranial

Infusion (vHPC)
C57BL/6J (male) 0-2 µg/µl/side

Selectively

decreased

sucrose self-

administration.

BLA: Basolateral Amygdala; vHPC: Ventral Hippocampus

Experimental Protocols
Oral Administration (Gavage)
This protocol is suitable for systemic administration of JNJ-55511118 to investigate its effects

on behavior and neurophysiology.
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a. Materials:

JNJ-55511118 (powder)

Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile, distilled water

Gavage needles (20-22 gauge, 1.5-2 inches, with a ball tip)

Appropriate syringes (e.g., 1 mL)

Scale and weighing materials

Vortex mixer and/or sonicator

b. Preparation of JNJ-55511118 Suspension:

Calculate the required amount of JNJ-55511118 based on the desired dose (e.g., 1 mg/kg or

10 mg/kg) and the number and weight of the mice.

Weigh the calculated amount of JNJ-55511118 powder.

Prepare the 0.5% CMC vehicle by dissolving CMC powder in sterile, distilled water. Gentle

heating and stirring may be required for complete dissolution. Allow the solution to cool to

room temperature.

Add a small amount of the vehicle to the JNJ-55511118 powder to create a paste.

Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or sonicating)

to achieve a homogenous suspension. The final volume should be calculated to deliver the

desired dose in a volume of 10 mL/kg.

Prepare the vehicle control (0.5% CMC) in the same manner.

c. Administration Procedure:

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent

movement and injury.
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Insert the gavage needle gently into the esophagus. A slight resistance may be felt as the

needle passes the base of the tongue.

Slowly administer the calculated volume of the JNJ-55511118 suspension or vehicle.

Withdraw the needle smoothly.

Monitor the mouse for any signs of distress after the procedure.

For behavioral studies, administration is typically performed 1 hour before testing.[1]

Intracranial Infusion
This protocol allows for the targeted delivery of JNJ-55511118 to specific brain regions,

enabling the investigation of its local effects.

a. Materials:

JNJ-55511118 (powder)

Vehicle: Sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)

Surgical equipment for stereotaxic surgery (stereotaxic frame, drill, etc.)

Guide cannulas and dummy cannulas

Internal infusion cannulas

Infusion pump and tubing

Anesthetics and analgesics

b. Preparation of JNJ-55511118 Solution:

Dissolve JNJ-55511118 in the chosen vehicle (sterile PBS or aCSF) to the desired

concentration (e.g., 2 µg/µl). Sonication may be required to aid dissolution.

Filter-sterilize the solution using a 0.22 µm syringe filter.
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c. Surgical and Infusion Procedure:

Anesthetize the mouse using an appropriate anesthetic agent.

Secure the mouse in a stereotaxic frame.

Perform stereotaxic surgery to implant guide cannulas aimed at the target brain region (e.g.,

BLA or vHPC). Secure the cannula assembly to the skull with dental cement.

Insert dummy cannulas to keep the guide cannulas patent during the recovery period.

Allow the mouse to recover from surgery for at least one week.

On the day of the experiment, gently restrain the mouse and remove the dummy cannulas.

Insert the internal infusion cannulas, which should extend slightly beyond the tip of the guide

cannulas.

Connect the infusion cannulas to the infusion pump.

Infuse the JNJ-55511118 solution or vehicle at a slow and controlled rate (e.g., 0.1-0.2

µl/min) to the desired volume.

Leave the infusion cannulas in place for a few minutes post-infusion to allow for diffusion and

prevent backflow.

Replace the dummy cannulas.

Proceed with behavioral or neurophysiological testing at the appropriate time post-infusion.

Experimental Workflow and Signaling Pathway
Diagrams
The following diagrams illustrate a typical experimental workflow for an in vivo mouse study

with JNJ-55511118 and the logical relationship in its mechanism of action.
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Caption: A generalized experimental workflow for in vivo studies using JNJ-55511118.
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Caption: Logical flow diagram of JNJ-55511118's mechanism of action and its consequences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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